2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Übersicht
Beschreibung
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which are designed to target the blood vessels that supply tumors with nutrients and oxygen.
Wirkmechanismus
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide works by selectively targeting the blood vessels that supply tumors with nutrients and oxygen. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide binds to a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is expressed on the surface of endothelial cells that line blood vessels. This binding leads to the activation of a signaling pathway that causes the blood vessels to collapse, cutting off the blood supply to the tumor. In addition, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to activate the immune system, leading to the destruction of tumor cells by the body's own defenses.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to induce the production of cytokines, which are signaling molecules that activate the immune system. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce the production of nitric oxide, which is a signaling molecule that plays a role in the regulation of blood flow. In addition, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established compound with a reproducible synthesis method. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its mechanism of action and potential therapeutic uses. However, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has some limitations for lab experiments, including its low solubility in water and its instability in solution.
Zukünftige Richtungen
There are a number of future directions for the study of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of research is the development of new formulations of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide that improve its solubility and stability in solution. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide treatment. Additionally, there is ongoing research into the use of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the use of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to selectively target the blood vessels that supply tumors with nutrients and oxygen, leading to the destruction of the tumor. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to activate the immune system, leading to the destruction of tumor cells by the body's own defenses. Clinical trials of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide have been conducted in patients with various types of cancer, including lung, breast, and colon cancer.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-10-14(2)20-19(11-13)25-22(27-20)15-6-5-7-16(12-15)24-21(26)17-8-3-4-9-18(17)23/h3-12H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJSCSPKWLZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.